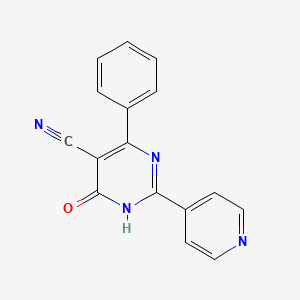
4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Vue d'ensemble
Description
4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, also known as HPPyC, is a novel organic compound that has recently been studied for its potential applications in organic synthesis and scientific research. HPPyC is an aromatic heterocyclic compound that is composed of a nitrogen atom, two carbon atoms, and four hydrogen atoms. It has been found to have a variety of unique properties, including good solubility in organic solvents and the ability to form stable covalent bonds with other molecules. In addition, HPPyC has been shown to have a number of potential applications in scientific research and organic synthesis.
Applications De Recherche Scientifique
Synthesis Techniques and Efficiency 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile derivatives have been synthesized through efficient methods, such as one-pot, three-component reactions and ultrasound-mediated processes. These techniques are environmentally friendly, rapid, and convenient, producing derivatives with potential antibacterial and anticancer properties. Notably, magnetic nano Fe3O4 particles have been used as catalysts under solvent-free conditions to promote synthesis, highlighting the innovative approaches in the field of chemical synthesis (Rostamizadeh et al., 2013) (Tiwari et al., 2016).
Derivative Compounds and Biological Activities The synthesis of various derivative compounds, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, has been documented. These derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Some derivatives have shown promising results in in vivo biological evaluations and molecular docking studies, indicating potential applications in drug discovery and pharmaceutical development (Undare et al., 2016) (Al-Issa, 2012).
Antiviral Properties Certain pyrimidine derivatives, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have exhibited notable antiviral activities. These compounds have shown inhibitory effects on retrovirus replication in cell cultures, highlighting their potential as therapeutic agents against viral infections (Hocková et al., 2003).
Optical and Electronic Properties Research has also delved into the structural, electronic, and nonlinear optical properties of pyrimidine derivatives. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have revealed significant findings related to the molecular structure, photophysical properties, and NLO characteristics of these compounds. Such research underscores the potential of pyrimidine derivatives in optoelectronic applications and the broader field of material sciences (Hussain et al., 2020).
Propriétés
IUPAC Name |
6-oxo-4-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c17-10-13-14(11-4-2-1-3-5-11)19-15(20-16(13)21)12-6-8-18-9-7-12/h1-9H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYLBYCMUVCZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



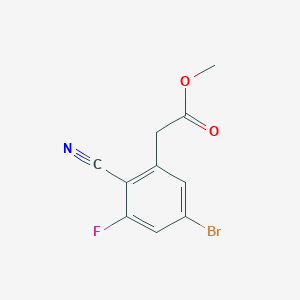
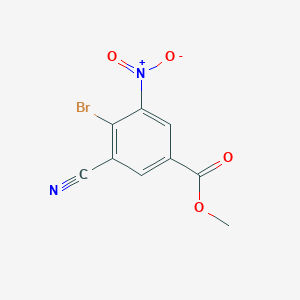
![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
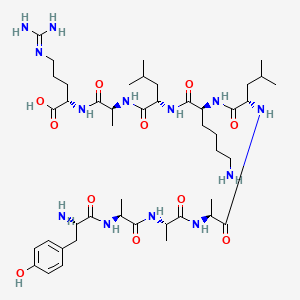
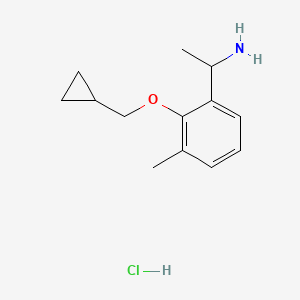

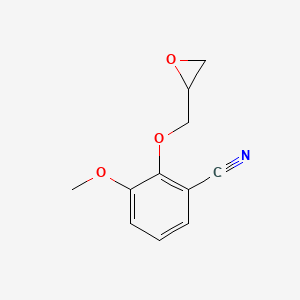
![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
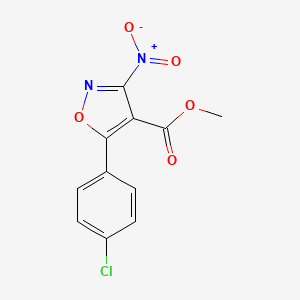
![Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate](/img/structure/B1417371.png)
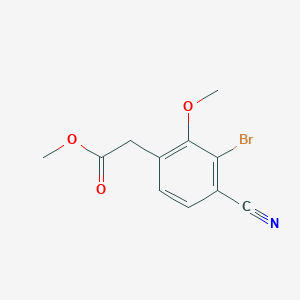

![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)